Methanol-13C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(113C)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJLVBELUTLKV-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933123 | |
| Record name | (~13~C)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
33.035 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14742-26-8 | |
| Record name | Methanol-13C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14742-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~13~C)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14742-26-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Isotopic Enrichment Methodologies for Methanol 13c
Advanced Synthetic Routes for High-Purity Methanol-13C Production
The efficient synthesis of high-purity this compound is paramount for its application in scientific research. Various methods have been developed, ranging from catalytic chemical syntheses to innovative biocatalytic pathways.
Catalytic Hydrogenation of 13C-Enriched Carbon Oxides for this compound Synthesis
The industrial production of methanol (B129727) is primarily achieved through the catalytic hydrogenation of carbon oxides (CO and CO2). This process is readily adapted for the synthesis of this compound by utilizing 13C-enriched carbon monoxide ([13C]CO) or carbon dioxide ([13C]CO2) as the feedstock. acs.org The fundamental reactions are as follows:
From Carbon Monoxide: [13C]CO + 2H₂ → [13C]H₃OH
From Carbon Dioxide: [13C]O₂ + 3H₂ → [13C]H₃OH + H₂O
These reactions are typically carried out at high temperatures (200–300 °C) and pressures (50–100 bar) over heterogeneous catalysts, most commonly Cu/ZnO/Al₂O₃. acs.org The choice of catalyst is critical for achieving high selectivity and yield of methanol. Research has shown that the interplay between copper and zinc oxide is essential for efficient methanol production. ethz.chethz.ch The use of [13C]CO₂ as a starting material is particularly relevant in the context of carbon capture and utilization, offering a pathway to convert a greenhouse gas into a valuable chemical. carbonrecycling.comrsc.org
Steady-state isotopic transient kinetic analysis (SSITKA) is a powerful technique used to study the mechanism of these reactions. By switching the feed from unlabeled reactants to their 13C-labeled counterparts, researchers can gain insights into the surface intermediates and reaction pathways. ethz.chethz.ch For instance, such studies have helped to confirm that formate (B1220265) species on the catalyst surface are key intermediates in the hydrogenation of CO₂ to methanol. ethz.chethz.ch
Enzymatic and Whole-Cell Biocatalytic Pathways for this compound Generation
Biocatalytic methods offer an alternative to traditional chemical synthesis, often operating under milder conditions with high selectivity. pnas.org Enzymes and whole-cell systems are being explored for the production of methanol from various one-carbon compounds.
One promising approach involves a three-step enzymatic cascade that reduces CO₂ to methanol. This process utilizes three dehydrogenases: formate dehydrogenase (FateDH), formaldehyde (B43269) dehydrogenase (FaldDH), and alcohol dehydrogenase (ADH). rsc.orgrsc.org Each step requires the cofactor NADH as an electron donor. rsc.org
A chemo-biocatalytic cascade has also been demonstrated, starting with the oxidation of methane (B114726) to formaldehyde, which is then disproportionated by formaldehyde dismutase (FDM) to yield methanol and formic acid. mdpi.com
The methanol condensation cycle (MCC) is a synthetic biocatalytic pathway that can convert methanol into longer-chain alcohols. pnas.org This ATP-independent cycle combines the ribulose monophosphate pathway with non-oxidative glycolysis. pnas.org The viability of this cycle has been confirmed using 13C-carbon labeling. pnas.org
Analytical Techniques for Isotopic Purity and Positional Enrichment Assessment
Accurately determining the isotopic purity and the position of the 13C label within the methanol molecule is crucial for its intended applications. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹³C-NMR, is a powerful tool for determining the position of the isotopic label within a molecule. sigmaaldrich.comresearchgate.net Quantitative ¹³C-NMR can be used to determine the intramolecular distribution of ¹³C isotopes. researchgate.net This is essential for verifying that the label is in the desired position and for assessing the degree of enrichment at that specific site.
The following table summarizes the key analytical techniques used for the assessment of this compound:
| Analytical Technique | Information Provided | Key Features |
| Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) | Overall isotopic enrichment (δ¹³C value) | High precision for isotopic ratios, suitable for volatile compounds. researchgate.net |
| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy | Positional information of the ¹³C label and intramolecular isotopic distribution. sigmaaldrich.comresearchgate.net | Non-destructive, provides detailed structural information. |
Large-Scale Preparation Strategies for this compound and Derived Labeled Precursors
The demand for this compound in various research fields necessitates strategies for its large-scale production. Industrial-scale methanol plants are increasingly designed for higher capacities to achieve economies of scale, with some plants capable of producing over 5,000 metric tons per day (MTPD). topsoe.comtopsoe.comresearchgate.net Technologies like Topsoe's SynCOR Methanol™ process, which utilizes autothermal reforming, are designed for large-scale production with high efficiency and a low carbon footprint. topsoe.comtopsoe.com The principles of these large-scale processes can be applied to the production of this compound, provided a scalable source of 13C-enriched feedstock is available.
A significant milestone in large-scale methanol production from CO₂ is the George Olah Renewable Methanol Plant in Iceland, which utilizes CO₂ from a geothermal power plant. carbonrecycling.com This demonstrates the feasibility of industrial-scale carbon capture and utilization for methanol synthesis. carbonrecycling.com
Conversion of this compound to Chemically Versatile 13C-Labeled Synthons
This compound is a valuable starting material for the synthesis of a wide range of more complex 13C-labeled molecules, known as synthons. These synthons are then used to introduce the 13C label into specific positions in larger molecules like pharmaceuticals or biomolecules. acs.orgnih.gov
One important conversion is the synthesis of [¹³C]methyl iodide. This is typically achieved by reacting [¹³C]methanol with hydriodic acid. acs.org [¹³C]Methyl iodide is a versatile reagent for introducing a labeled methyl group.
Another useful synthon derived from this compound is [¹³C]methyl phenyl sulfide (B99878). acs.org This compound can be prepared in a one-pot procedure from [¹³C]methanol and thiophenol, avoiding the isolation of the volatile and hazardous [¹³C]methyl iodide. acs.org [¹³C]Methyl phenyl sulfide can be further oxidized to [¹³C]methyl phenyl sulfone. acs.org
This compound can also be used to generate other valuable labeled synthons, such as [¹³C]methyl-p-toluenesulfonate and trimethylsilyldiazo[¹³C]methane. orgsyn.org These reagents are employed in a variety of organic reactions to introduce a ¹³C-labeled methyl or diazomethyl group, respectively. The synthesis of 1,3-[2-¹³C]dithiane, a protected formaldehyde anion equivalent, has also been reported starting from [¹³C]methanol via [¹³C]methyl phenyl sulfoxide. researchgate.net
The following table lists some of the key synthons derived from this compound and their applications:
| Synthon | Starting Material | Key Application |
| [¹³C]Methyl Iodide | [¹³C]Methanol | Introduction of a labeled methyl group. acs.org |
| [¹³C]Methyl Phenyl Sulfide | [¹³C]Methanol | Versatile and stable precursor for other labeled compounds. acs.org |
| [¹³C]Methyl Phenyl Sulfone | [¹³C]Methyl Phenyl Sulfide | Labeled building block in organic synthesis. acs.org |
| Trimethylsilyldiazo[¹³C]methane | [¹³C]Methanol | Reagent for introducing a labeled diazomethyl group. orgsyn.org |
| 1,3-[2-¹³C]dithiane | [¹³C]Methanol | Protected labeled formaldehyde anion equivalent. researchgate.net |
Applications of Methanol 13c in Quantitative Metabolic Flux Analysis and Pathway Elucidation
Principles and Methodologies of 13C-Metabolic Flux Analysis (13C-MFA) utilizing Methanol-13C as Tracer
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify intracellular metabolic fluxes, providing a detailed snapshot of cellular physiology. nih.govspringernature.com The method involves introducing a substrate labeled with the stable isotope carbon-13 (¹³C), such as this compound, into a biological system. vanderbilt.edu As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. nih.gov By measuring the distribution of these ¹³C atoms in key metabolites and combining this data with a stoichiometric model of the metabolic network, researchers can computationally estimate the rates (fluxes) of reactions throughout the central metabolism. nih.govnih.govmdpi.com
The core principle of 13C-MFA lies in tracing the path of labeled carbon atoms through metabolic pathways. When cells are fed this compound, the ¹³C isotope is transferred to other molecules in a series of biochemical reactions. nih.gov Each pathway creates a unique distribution of these labeled atoms among the product metabolites, resulting in distinct isotopic fingerprints or labeling patterns (isotopomers). nih.gov
These patterns are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. vanderbilt.edunih.gov Mass spectrometry, in particular, can precisely determine the mass distribution vector (MDV) of a metabolite, which quantifies the fraction of molecules with zero, one, two, or more ¹³C atoms. nih.gov For example, tracing ¹³C from methanol (B129727) can reveal the specific contributions of this single-carbon source to the synthesis of multi-carbon compounds like amino acids or TCA cycle intermediates. asm.org The analysis of these labeling patterns allows for the qualitative identification of active metabolic pathways and the relative contribution of different pathways to the production of a specific metabolite. nih.gov
While isotopic fingerprints provide qualitative insights, the primary goal of 13C-MFA is to quantify the flow of carbon through the metabolic network. This is achieved by integrating the experimentally measured isotopomer distribution data with extracellular flux measurements (e.g., substrate uptake and product secretion rates) into a computational model. nih.govmdpi.com The model consists of the organism's known biochemical reaction network and the corresponding carbon atom transitions for each reaction.
By using iterative algorithms, a flux distribution is sought that best explains the observed labeling patterns in the measured metabolites. nih.gov This computational fitting process allows for the determination of absolute flux values for numerous intracellular reactions. researchgate.net For instance, using this compound, researchers can precisely quantify what percentage of the consumed methanol is assimilated into biomass versus what percentage is dissimilated to CO2 for energy production. nih.gov This quantitative data is crucial for understanding cellular bioenergetics, identifying metabolic bottlenecks, and guiding rational metabolic engineering strategies. nih.gov
For certain metabolic systems, particularly those involving single-carbon substrates like methanol, traditional steady-state 13C-MFA has limitations. vanderbilt.edu In such cases, at isotopic steady state, all carbon atoms in the system would become uniformly labeled, obscuring the flux-dependent labeling patterns. vanderbilt.edu To overcome this, Isotopically Nonstationary 13C-Metabolic Flux Analysis (INST-MFA) is employed. vanderbilt.eduasm.org
INST-MFA is applied to systems that are in a metabolic steady state but are sampled during the transient phase before isotopic steady state is reached. nih.govresearchgate.net The experiment typically involves a rapid switch from an unlabeled (¹²C) substrate to a labeled (¹³C) substrate. asm.orgnih.gov Samples are then taken at multiple time points following the switch to capture the dynamic changes in the labeling patterns of intracellular metabolites as the ¹³C isotope propagates through the network. vanderbilt.eduasm.org These transient labeling trajectories are highly informative and dependent on both the metabolic fluxes and the intracellular metabolite pool sizes. vanderbilt.eduosti.gov For methylotrophic organisms consuming this compound, INST-MFA is often the only viable approach to accurately quantify system-wide metabolic fluxes. asm.orggoogle.com This technique has proven essential for studying dynamic systems and provides a more detailed view of cellular metabolism compared to steady-state methods. nih.govosti.govnih.gov
Microbial Metabolism and Pathway Engineering Studies using this compound
This compound serves as a critical tracer for dissecting the unique metabolic strategies of methylotrophic microorganisms—those capable of using single-carbon compounds as their sole source of carbon and energy. Its application has been fundamental in mapping assimilation pathways and quantifying carbon flow in both native and engineered microbes.
The use of this compound has enabled detailed investigations into how different microorganisms assimilate methanol. By tracing the ¹³C label, researchers can identify and quantify the activity of specific metabolic routes.
Pichia pastoris (Komagataella phaffii) : In this widely used methylotrophic yeast, 13C-MFA studies have characterized the flux through the methanol assimilation and dissimilation pathways. nih.govnih.gov Experiments often use mixed feeds of glycerol (B35011) or glucose with this compound to analyze the metabolic interplay. nih.govresearchgate.net Such studies have shown that under certain conditions, a significant portion of methanol (50-70%) is directly oxidized to CO2 for energy, while the remainder is assimilated into biomass via the xylulose-5-phosphate pathway. nih.gov Furthermore, this compound labeling has been used to uncover a hidden, alternative methanol assimilation route, the reductive glycine (B1666218) pathway, which is typically found in prokaryotes. engconfintl.org
Pseudomonas : In methylotrophic Pseudomonas strains, 13C-NMR spectroscopy with [¹³C]methanol has been used to trace carbon flow in vivo. These studies identified key metabolites derived from methanol, such as glutamate, citrate, and the disaccharide trehalose (B1683222), providing insights into the central metabolic pathways utilized by these bacteria. nih.govsemanticscholar.org
Methylosinus trichosporium : As a model methanotroph, M. trichosporium OB3b utilizes the Serine Cycle for carbon assimilation. nih.gov 13C-labeling experiments, where the organism is switched from ¹²CH₄ to ¹³CH₄ (which is oxidized to ¹³C-methanol intracellularly), have been instrumental in refining the understanding of this pathway. nih.govresearchgate.net These studies demonstrated that the core metabolism involves interconnected cycles, including the Serine Cycle, the ethylmalonyl-CoA (EMC) pathway, and the TCA cycle. nih.gov In vivo ¹³C NMR has also been used to observe the oxidation of exogenously supplied this compound to formaldehyde (B43269), formate (B1220265), and bicarbonate. researchgate.net
Methylomicrobium buryatense : This Type I methanotroph utilizes the Ribulose Monophosphate (RuMP) cycle for carbon assimilation. asm.org Due to its reliance on a single-carbon source, INST-MFA with ¹³C-methane and ¹³C-methanol is the primary method for quantifying its metabolism. asm.orgnih.govgoogle.com These analyses have provided detailed flux maps, revealing a highly active RuMP cycle and a preference for the Embden-Meyerhof-Parnas (EMP) pathway for glycolysis. asm.orgnih.gov
Below is an interactive table summarizing the key findings from this compound tracer studies in these microorganisms.
| Microorganism | Primary Assimilation Pathway Studied | Key Findings from this compound Studies | Relevant Citations |
|---|---|---|---|
| Pichia pastoris | Xylulose-5-Phosphate Pathway / Reductive Glycine Pathway | Quantified flux distribution between methanol assimilation and dissimilation; uncovered activity of a hidden reductive glycine pathway. | nih.govnih.govengconfintl.org |
| Pseudomonas sp. | Central Carbon Metabolism | Traced carbon from methanol into key metabolites like glutamate, citrate, and trehalose using 13C-NMR. | nih.govsemanticscholar.org |
| Methylosinus trichosporium | Serine Cycle / Ethylmalonyl-CoA (EMC) Pathway | Refined the metabolic map, showing interconnectedness of the Serine Cycle, EMC pathway, and TCA cycle. | nih.govresearchgate.net |
| Methylomicrobium buryatense | Ribulose Monophosphate (RuMP) Cycle | Quantified fluxes using INST-MFA, confirming a strong RuMP cycle and dominant use of the EMP pathway over the ED pathway for glycolysis. | asm.orgnih.gov |
Beyond the initial assimilation steps, this compound is invaluable for tracing the flow of carbon into and through the central metabolic network, providing a comprehensive view of cellular physiology.
Tricarboxylic Acid (TCA) Cycle : The TCA cycle is a central hub for energy production and the synthesis of biomass precursors. researchgate.net 13C-MFA studies using this compound allow for the precise quantification of fluxes entering and proceeding through the TCA cycle. nih.gov For example, in P. pastoris producing a recombinant protein, an increased flux through the methanol oxidation pathway and the TCA cycle was observed, indicating a higher energy demand. nih.gov Similarly, in M. buryatense, INST-MFA revealed small but significant TCA cycle fluxes, which, along with glycolysis, contribute over 80% of the total energy production. nih.gov
Entner-Doudoroff (ED) and Embden-Meyerhof-Parnas (EMP) Pathways : Some bacteria, like M. buryatense, possess multiple glycolytic pathways. asm.orgnih.gov While genetic studies suggested the ED pathway might be essential, 13C-labeling experiments and INST-MFA demonstrated that the EMP pathway is the principal glycolytic route, carrying a significantly higher carbon flux. asm.orgnih.gov The faster ¹³C enrichment in EMP pathway intermediates compared to ED pathway intermediates provided strong evidence for the dominance of the EMP route. nih.gov
Serine Cycle : In methylotrophs like M. trichosporium, the Serine Cycle is a key assimilation pathway where formaldehyde (from methanol) and CO₂ are converted into multi-carbon compounds. nih.gov 13C-labeling studies are essential to delineate the complex carbon rearrangements within this cycle. nih.govresearchgate.net By analyzing the rate of ¹³C incorporation into cycle intermediates like serine, glycine, and malate, researchers can confirm the activity of the cycle and its connections to other central pathways like the TCA cycle. nih.govresearchgate.net
Assessment of Metabolic Burden and Pathway Regulation in Recombinant Protein Production Systems using this compound
The production of recombinant proteins in host organisms such as the yeast Pichia pastoris can impose a significant metabolic burden, diverting cellular resources from essential processes like growth to the synthesis of a foreign protein. uni-hannover.de this compound, in conjunction with metabolic flux analysis (MFA), serves as a powerful tool to quantify this burden and understand the subsequent regulatory shifts in metabolic pathways.
By introducing this compound as a carbon source, researchers can trace the flow of the labeled carbon through the intricate network of metabolic reactions. This allows for the precise quantification of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. Comparing the flux maps of a recombinant protein-producing strain with a non-producing strain reveals the metabolic adjustments made by the host to accommodate the demands of protein synthesis.
Studies have shown that recombinant protein production often leads to a redistribution of carbon fluxes. nih.gov For instance, an increased demand for energy (in the form of ATP) and reducing equivalents (such as NADH and NADPH) is a common observation. nih.gov This is often met by an upregulation of fluxes through energy-generating pathways like the tricarboxylic acid (TCA) cycle. This compound tracing can precisely pinpoint the extent of this upregulation.
Furthermore, the synthesis of recombinant proteins requires a substantial supply of amino acid precursors. This compound MFA can elucidate how the central carbon metabolism is rewired to channel more carbon towards the synthesis of these building blocks. This detailed understanding of the metabolic burden at the level of individual fluxes is crucial for the rational design of strain engineering strategies aimed at improving recombinant protein yields. By identifying metabolic bottlenecks or inefficient pathways, targeted genetic modifications can be implemented to optimize the host's metabolic network for enhanced protein production.
Analysis of Carbon Co-utilization Strategies with this compound and Other Carbon Sources (e.g., Glucose, Sorbitol, Glycerol)
In many bioprocesses involving Pichia pastoris, a co-feeding strategy using methanol along with another carbon source like glucose, sorbitol, or glycerol is employed to enhance recombinant protein production. nih.gov this compound is instrumental in dissecting the complex metabolic interactions that occur during the simultaneous utilization of multiple carbon sources.
When this compound is co-fed with an unlabeled carbon source (e.g., glucose), the labeling patterns in downstream metabolites provide a wealth of information about the relative contribution of each carbon source to various metabolic pathways. This allows for the quantification of substrate uptake rates and the elucidation of how the carbon from each source is partitioned between different metabolic branches.
For example, in glucose-methanol co-utilization studies, this compound tracing has revealed that the presence of glucose can influence the flux through the methanol assimilation pathway. nih.gov Similarly, when glycerol is used as a co-substrate, this compound MFA has been used to characterize the redistribution of carbon fluxes in the central metabolism, which can alleviate the metabolic burden associated with protein production. nih.gov
The insights gained from these co-utilization studies are invaluable for optimizing feeding strategies in industrial fermentations. By understanding how different carbon sources are metabolized in parallel, process parameters can be fine-tuned to achieve higher cell densities and improved product yields.
Below is a data table summarizing findings from a study on glycerol/methanol co-assimilation in Pichia pastoris:
| Glycerol:Methanol Ratio (w/w) | Growth Rate (h⁻¹) | Percentage of Methanol Dissimilated to CO₂ |
| 80:20 | 0.05 | 50-70% |
| 60:40 | 0.05 | 50-70% |
| 40:60 | 0.05 | 50-70% |
| 80:20 | 0.16 | 100% |
| 60:40 | 0.16 | 100% |
Plant Metabolism Investigations via this compound Tracing
Characterization of Methanol Assimilation and Recycling Mechanisms in Plant Cells (e.g., Sycamore, Poplar)
Plants naturally produce and metabolize methanol, and this compound has been a key tool in unraveling the pathways of its assimilation and recycling. nih.govenergy.gov Studies in plant cell cultures, such as those of sycamore (Acer pseudoplatanus), have utilized this compound to trace its metabolic fate. nih.govnih.gov
Upon entering the plant cell, the labeled carbon from this compound is incorporated into various metabolites. nih.gov Research has shown that the carbon from methanol is assimilated into serine, methionine, and phosphatidylcholine. nih.govnih.gov This assimilation is thought to occur through a series of enzymatic reactions that involve the oxidation of methanol. nih.gov
The ability to trace the 13C label provides direct evidence for the metabolic pathways involved. For instance, the detection of 13C in serine suggests the involvement of the photorespiratory pathway or other one-carbon metabolic routes. nih.gov Furthermore, these studies help in understanding the extent to which plants can recycle the methanol that is endogenously produced, for example, from the demethylation of pectin (B1162225) in the cell wall. nih.gov
Interconnections with One-Carbon Metabolism and Folate-Mediated Pathways
The assimilation of methanol in plants is intricately linked to one-carbon (C1) metabolism, a set of pathways that are crucial for the synthesis of a wide range of essential biomolecules. nih.gov Folate-mediated pathways play a central role in C1 metabolism by carrying and transferring one-carbon units in various oxidation states.
Studies using this compound have demonstrated that the carbon from methanol enters the folate-mediated C1 network. nih.gov The labeled carbon is transferred to tetrahydrofolate (H4folate), the active coenzyme form of folate, to form 5,10-methylenetetrahydrofolate. This intermediate can then be used for the synthesis of various compounds, including the amino acid serine. nih.gov
By tracing the flow of 13C from methanol to key intermediates and end products of C1 metabolism, researchers can map the connections between methanol assimilation and other fundamental metabolic processes. This provides a deeper understanding of the metabolic flexibility of plants and their ability to utilize various carbon sources.
De Novo Synthesis and Derivatization of Methanol-Derived Compounds (e.g., Methyl-β-d-glucopyranoside, Methyl Acetate)
Beyond its assimilation into central metabolic pathways, this compound tracing has revealed that plants can also utilize methanol for the de novo synthesis and derivatization of specialized compounds. nih.govnih.gov
In sycamore cells, for example, feeding with this compound led to the identification of a novel labeled product, methyl-β-d-glucopyranoside. nih.govnih.gov The synthesis of this compound is thought to occur through a transglycosylation process, where the methyl group from methanol is transferred to glucose. nih.gov
Similarly, in poplar plants, this compound labeling studies have confirmed that methyl acetate (B1210297) is produced from the acetylation of methanol. nih.govnih.govescholarship.org This reaction is significant as methyl acetate is a volatile organic compound emitted by plants, and its production can be influenced by environmental stresses such as drought. nih.govescholarship.org
The following table presents data from a 13C-labeling study on poplar branches, demonstrating the formation of methyl acetate from methanol and acetate:
| Labeled Substrate(s) | Dominant Isotopologue of Emitted Methyl Acetate |
| [13C]methanol and [13C2]acetate | [13C3]methyl acetate |
Elucidation of Metabolic Network Topology and Reversibility using this compound Data
This compound, when used in metabolic flux analysis, not only allows for the quantification of reaction rates but also provides valuable information about the topology and reversibility of metabolic networks. nih.govnih.gov The distribution of 13C isotopes in different metabolites can reveal the activity of pathways that might not be apparent from genomic data alone. nih.gov
The labeling patterns resulting from this compound feeding can help to confirm the existence of proposed metabolic pathways and even uncover novel routes. nih.gov For instance, if a metabolite becomes labeled in a pattern that is inconsistent with known pathways, it suggests the presence of an alternative or previously uncharacterized reaction sequence.
Furthermore, the analysis of isotopomer distributions can provide insights into the reversibility of enzymatic reactions in vivo. nih.govresearchgate.net If a reaction is reversible, the scrambling of the 13C label between the substrate and product molecules will be observed. The extent of this scrambling can be used to estimate the net flux and the exchange flux for that particular reaction. This level of detail is crucial for building accurate and predictive models of cellular metabolism. nih.govresearchgate.net
Advanced Spectroscopic Applications of Methanol 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy of Methanol-13C Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for elucidating the structure and dynamics of molecules. The incorporation of a ¹³C nucleus in methanol (B129727) enhances the utility of NMR, providing a distinct signal that can be monitored in complex chemical and biological environments.
High-resolution ¹³C-NMR spectroscopy of this compound is instrumental in the detailed analysis of chemical structures and the elucidation of reaction mechanisms. The distinct chemical shift of the ¹³C-labeled carbon provides a sensitive marker for its local electronic environment, allowing researchers to track its transformation through various chemical intermediates and equilibrium states.
For instance, in the study of the methanol-to-olefin (MTO) process, ¹³C-NMR is used to identify the initial species formed when methanol interacts with a catalyst. The equilibrium mixture of methanol and dimethyl ether (DME) can be clearly distinguished from surface-bound species like methoxy (B1213986) groups.
A key application is in understanding acid-base catalysis. The ¹³C chemical shift of this compound adsorbed on acidic catalysts provides insights into the nature of the acid sites. For example, the interaction of this compound with Brønsted acid sites in zeolites leads to the formation of surface methoxy groups, which exhibit a characteristic ¹³C-NMR signal. By monitoring the changes in this signal and the appearance of new signals, the mechanism of subsequent carbon-carbon bond formation can be unraveled.
Solid-state ¹³C-NMR spectroscopy is a crucial technique for characterizing the state of this compound when it is adsorbed onto the surfaces of solid materials, such as catalysts and zeolites. This method provides detailed information about the adsorbed species, their mobility, and their interactions with the surface.
In the context of zeolite catalysis, solid-state ¹³C-NMR can distinguish between physisorbed methanol, hydrogen-bonded methanol, and covalently bound surface methoxy groups. researchgate.net For example, a signal at approximately 49 ppm is typically assigned to physisorbed methanol, while a signal around 55-60 ppm is characteristic of surface methoxy species formed by the reaction of methanol with Brønsted acid sites on the zeolite. researchgate.net
The reactivity of these surface species can be directly observed. By preparing a sample with only surface methoxy groups from this compound and then introducing other reactants or changing the temperature, the subsequent formation of hydrocarbons can be tracked by the appearance of new ¹³C-NMR signals. researchgate.net This has provided direct evidence for the role of surface methoxy species in the initiation of the MTO process. researchgate.net
The quantitative analysis of the ¹³C-NMR spectra also allows for the determination of the amount of different species present on the catalyst surface under various conditions, offering a deeper understanding of the catalytic cycle.
Recent advancements have extended the application of NMR to ultra-low magnetic fields, where the detection of signals is typically performed using highly sensitive magnetometers. While challenging, this approach offers unique advantages, such as the ability to measure NMR spectra in the presence of conductive materials.
Two-dimensional (2D) ¹³C-NMR techniques at these low fields can be used to establish correlations between different carbon nuclei in a molecule, even when their chemical shift differences are small. For this compound, this could be particularly useful in studying its reactions where it becomes incorporated into larger molecules with multiple carbon atoms. Techniques like 2D J-resolved spectroscopy can separate chemical shifts and scalar couplings onto different axes, simplifying complex spectra.
While the application of ultra-low field 2D ¹³C-NMR to this compound systems is an emerging area, it holds promise for in-situ studies of catalytic reactions within metallic reactors or for characterizing complex mixtures where traditional high-field NMR might be limited by susceptibility artifacts.
In vivo ¹³C-NMR spectroscopy allows for the non-invasive, real-time monitoring of the metabolic fate of this compound within living organisms or cell cultures. By introducing this compound as a tracer, researchers can follow its uptake and conversion into various metabolites.
This technique is invaluable for studying methylotrophy, the metabolic process by which certain organisms utilize single-carbon compounds as their sole source of carbon and energy. The ¹³C label from methanol can be traced as it is incorporated into central metabolic pathways, such as the serine cycle or the ribulose monophosphate pathway.
The appearance of ¹³C-labeled metabolites over time, as detected by in vivo ¹³C-NMR, provides kinetic data on the rates of different metabolic fluxes. This information is crucial for metabolic engineering efforts aimed at producing valuable chemicals from methanol. For example, the efficiency of converting methanol into amino acids or other target compounds can be directly assessed.
Mass Spectrometry (MS) Techniques Coupled with this compound Labeling
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When combined with isotopic labeling using this compound, it becomes a powerful tool for tracing metabolic pathways and quantifying the contribution of methanol to various biomolecules.
Liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone of modern metabolomics. This technique first separates complex mixtures of metabolites by liquid chromatography and then uses mass spectrometry to detect and identify them. When organisms are grown on a substrate containing this compound, the ¹³C label is incorporated into downstream metabolites.
LC-MS/MS can then be used to determine the isotopic enrichment in these metabolites. By comparing the mass spectra of metabolites from cells grown with unlabeled methanol versus those grown with this compound, the number of ¹³C atoms incorporated into each metabolite can be determined. This provides a detailed map of how methanol carbon is distributed throughout the metabolic network.
This approach is particularly useful for:
Flux analysis: Quantifying the rates of metabolic reactions.
Pathway discovery: Identifying novel metabolic pathways that utilize methanol.
Targeted analysis: Measuring the production of specific compounds of interest from methanol.
The high sensitivity and specificity of LC-MS/MS allow for the detection of even low levels of isotopic enrichment, providing a comprehensive picture of methanol metabolism.
Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Metabolome Analysis with this compound Tracers
This compound serves as a powerful isotopic tracer in metabolomics, enabling detailed investigations of metabolic pathways through Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the tracking of the ¹³C label as it is incorporated into various metabolites, providing insights into the dynamics of metabolic networks. d-nb.inforesearchgate.net By introducing ¹³C-labeled methanol to a biological system, researchers can trace the journey of the carbon atom through different biochemical reactions. researchgate.net
GC-MS is a preferred method for the analysis of small, volatile, and thermally stable compounds. For less volatile metabolites like amino acids, organic acids, and sugars, a chemical derivatization step is necessary to increase their volatility for GC-MS analysis. vanderbilt.edunih.gov This often involves processes like methoximation followed by silylation. dkfz.de The subsequent analysis by GC-MS separates the complex mixture of metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the identification and quantification of compounds and their isotopic enrichment. nih.gov
The application of ¹³C-methanol in conjunction with GC-MS has been particularly insightful in studying methylotrophic organisms, such as the yeast Pichia pastoris, which can utilize methanol as a sole carbon source. d-nb.inforesearchgate.net In these studies, instationary ¹³C-based metabolic flux analysis using GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) has enabled the accurate mapping of metabolic fluxes in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and methanol assimilation pathways. d-nb.inforesearchgate.net This approach has proven to be more accurate and capable of determining a wider range of fluxes compared to previous methods that relied on stationary state labeling data from NMR. d-nb.info
Key Research Findings from GC-MS based Metabolome Analysis with this compound Tracers:
Enhanced Flux Analysis: Instationary ¹³C flux analysis with GC-MS provides a more detailed and accurate picture of metabolic fluxes in organisms utilizing methanol, allowing for the quantification of fluxes that were previously difficult to measure. d-nb.inforesearchgate.net
Metabolic Network Elucidation: The use of ¹³C-methanol tracers has helped to extend the understanding of metabolic network topology and the reversibility of several metabolic reactions in methylotrophic yeast. d-nb.info
Impact of Recombinant Protein Production: Studies have utilized this technique to quantify the metabolic burden associated with recombinant protein production in P. pastoris. For instance, it was found that the flux through the methanol oxidation pathway and the TCA cycle increased in a lipase-producing strain. nih.gov
Thermodynamic Insights: Combining metabolomics data with thermodynamic analysis of the metabolic network helps to validate the measured metabolite concentrations and the direction of metabolic fluxes. d-nb.info
The general workflow for a GC-MS based metabolomics study using a ¹³C tracer involves several key steps. After introducing the labeled substrate, metabolites are extracted, often using a cold solvent mixture like methanol/chloroform/water. dkfz.demetabolomicsworkbench.org The extracts are then derivatized to make the metabolites suitable for GC analysis. vanderbilt.edumetabolomicsworkbench.org The derivatized sample is injected into the GC-MS system, where compounds are separated and their mass isotopomer distributions are determined. dkfz.demetabolomicsworkbench.org
Table 1: Examples of Metabolites Analyzed by GC-MS using ¹³C Tracers
| Metabolite Class | Examples |
|---|---|
| Amino Acids | Alanine, Glycine (B1666218), Valine, Leucine, Isoleucine, Proline, Serine, Threonine, Phenylalanine, Aspartic Acid, Glutamic Acid |
| Organic Acids | Pyruvic Acid, Lactic Acid, Fumaric Acid, Succinic Acid, Malic Acid, Citric Acid, 2-Ketoglutarate |
| Sugars & Sugar Phosphates | Glucose-6-phosphate, Fructose-6-phosphate, Ribose-5-phosphate, Sedoheptulose-7-phosphate, Erythrose-4-phosphate |
This table is illustrative and not exhaustive. The specific metabolites analyzed can vary depending on the biological system and research question.
Isotopic Ratio Mass Spectrometry (IRMS) for Environmental Carbon Source Attribution
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the relative abundance of stable isotopes, such as ¹³C and ¹²C. csic.es When coupled with Gas Chromatography (GC-IRMS) or Liquid Chromatography (LC-IRMS), it becomes a powerful tool for compound-specific isotope analysis (CSIA), allowing for the determination of the isotopic signature of individual compounds within a complex mixture. researchgate.netub.edu This capability is particularly valuable in environmental studies for tracing the sources and fate of organic compounds. csic.es
This compound can be used as a tracer in environmental studies to track the transformation and transport of methanol and its derivatives. researchgate.net By introducing methanol with a known ¹³C enrichment into an environmental system, scientists can follow its path and distinguish it from naturally occurring methanol sources. researchgate.net The fundamental principle of IRMS involves the conversion of the analyte into a simple gas, such as CO₂, followed by the precise measurement of the isotopic ratios in a mass spectrometer. usgs.gov The results are typically expressed in delta (δ) notation (in parts per thousand, ‰) relative to an international standard, such as Vienna Pee Dee Belemnite (V-PDB) for carbon. oiv.int
Applications in Environmental Science:
Source Apportionment: The distinct δ¹³C signature of this compound allows it to be used to differentiate between various sources of methanol in the environment, such as biogenic versus anthropogenic emissions. researchgate.net
Tracking Pollutant Degradation: By monitoring the changes in the isotopic composition of a contaminant over time, researchers can assess its degradation pathways and rates. Isotopic fractionation, the slight partitioning of isotopes during chemical reactions, can provide evidence of biodegradation. ub.edu
Understanding Biogeochemical Cycles: The use of ¹³C-labeled compounds helps to elucidate the role of specific compounds in biogeochemical cycles. For example, it can be used to study the fate of low molecular weight organic compounds in soil and water systems. researchgate.net
Recent advancements have focused on coupling LC with IRMS, which is particularly useful for analyzing polar, non-volatile compounds that are not easily amenable to GC analysis without derivatization. researchgate.netub.edu However, GC-IRMS remains a robust technique, especially for volatile compounds like methanol or for compounds that can be derivatized. researchgate.net For instance, the Zeisel method can be employed to cleave methoxy groups from larger molecules to form iodomethane (B122720) (CH₃I), which can then be analyzed by GC-IRMS to determine the site-specific carbon isotope ratio of the methoxy group. acs.org
Table 2: Comparison of IRMS Techniques for ¹³C Analysis
| Technique | Analytes | Sample Preparation | Key Advantages |
|---|---|---|---|
| GC-IRMS | Volatile and semi-volatile organic compounds | Derivatization may be required for polar compounds | High chromatographic resolution, well-established libraries. nih.govlcms.cz |
| LC-IRMS | Polar, non-volatile organic compounds | Often minimal, direct injection of aqueous samples possible | Suitable for compounds not amenable to GC, reduces need for derivatization. researchgate.netub.edu |
| EA-IRMS | Bulk solid and liquid samples | Homogenization of bulk sample | Provides an average isotopic signature of the total carbon in a sample. mdpi.com |
The choice of technique depends on the specific research question and the nature of the compounds being analyzed. The combination of chromatographic separation with high-precision isotope ratio measurements provides a powerful approach for attributing the sources of carbon in various environmental compartments.
Methanol 13c As a Tracer in Environmental and Biogeochemical Studies
Tracing Carbon Flow in Environmental Microbial Metabolisms and Ecosystems
Methanol-13C is instrumental in tracing the intricate pathways of carbon in microbial communities. By introducing 13C-labeled methanol (B129727) into an environment, researchers can follow the labeled carbon as it is assimilated by microorganisms. This technique, known as 13C-Metabolic Flux Analysis (13C-MFA), allows for the quantitative analysis of carbon flux through metabolic networks. royalsocietypublishing.orgnih.gov
Key Research Findings:
Identifying Active Microbes: DNA-SIP with 13C-methanol has been used to identify methylotrophs, bacteria that utilize methanol, in various ecosystems. For instance, studies have identified Methylobacterium as being enriched in the rhizosphere of plants, likely due to plant-generated methanol. researchgate.netnih.gov In acidic peatlands, SIP has confirmed the activity of uncultured Methylocystis-related populations in methane (B114726) oxidation. nih.gov
Elucidating Metabolic Pathways: Researchers have used 13C-methanol to understand how microorganisms metabolize this one-carbon compound. In Corynebacterium glutamicum, 13C-methanol was shown to be oxidized to 13CO2, revealing the involvement of certain alcohol dehydrogenase enzymes in this process. asm.org Proteomic SIP has further detailed the assimilation of 13C-methanol in soil microorganisms through methanol oxidation, formaldehyde (B43269) oxidation, formate (B1220265) oxidation, and the serine cycle. nih.govfrontiersin.orgresearchgate.net
Quantifying Carbon Flux: By analyzing the isotopic patterns in metabolic products, scientists can determine the absolute carbon fluxes through different pathways. royalsocietypublishing.org This provides a deeper understanding of the metabolic behavior of microorganisms. nih.gov
Table 1: Microbial Genera Identified as Methanol Utilizers Using 13C-Methanol SIP
| Microbial Genus | Ecosystem | Research Focus |
| Methylobacterium | Pea and wheat rhizosphere | Impact of plant growth on soil methylotrophs researchgate.netnih.gov |
| Methylocystis | Acidic peatlands | Methane oxidation nih.gov |
| Methylophaga | Oceanic environments | Oceanic methanol cycling nih.gov |
| Pusillimonas | Contaminated soil | Biphenyl degradation nih.gov |
| Rhodanobacter | Contaminated soil | Biphenyl degradation nih.gov |
| Thermincola | Contaminated environments | Toluene degradation nih.gov |
| Various (Alpha-, Beta-, Gammaproteobacteria, Verrucomicrobia, Firmicutes, Actinobacteria) | Soil | General methanol oxidation oup.comoup.com |
Elucidating Biogeochemical Cycles and Carbon Sequestration Processes Involving Methanol Intermediates
This compound is a crucial tool for untangling the complex biogeochemical cycles where methanol acts as an intermediate. It helps to identify the active microbes and pathways involved in carbon transformations in various environments.
Key Research Findings:
Methane and Methanol Cycles: In anoxic coastal sediments, 13C-methanol, along with other labeled compounds, is used to identify methanogens that degrade these substances to produce methane, a potent greenhouse gas. nerc.ac.uk This research is vital for understanding and modeling the global methane budget.
Soil Carbon Cycling: Genome-resolved metagenomics combined with 13C-methanol SIP allows for the identification of not only the primary methanol utilizers but also the secondary consumers that are labeled through cross-feeding. nih.govopen.ac.ukresearchgate.netnih.gov This provides a more complete picture of carbon flow and the diverse metabolic pathways present in the soil, including those relevant to nitrogen and sulfur cycling. researchgate.netnih.gov
Carbon Sequestration: Understanding how methanol is consumed and transformed by microbial communities is essential for assessing carbon sequestration potential in terrestrial and aquatic ecosystems. For example, biological methanol oxidation in soils can lower methanol emissions into the atmosphere. oup.comoup.com The production of e-methanol from captured CO2 is also being explored as a carbon capture and utilization strategy. ogci.compnnl.govmethanol.orgresearchgate.netdiva-portal.org
Table 2: Application of 13C-Methanol in Biogeochemical Cycle Studies
| Biogeochemical Process | Environment | Key Insights from 13C-Methanol Tracing |
| Methanogenesis | Anoxic coastal sediments | Identification of active methanogens degrading methanol to methane. nerc.ac.uk |
| Carbon Cycling | Rhizosphere soil | Delineation of primary and secondary utilizers of methanol-derived carbon. nih.govopen.ac.ukresearchgate.netnih.gov |
| Nitrogen and Sulfur Cycling | Methanol-enriched soil | Identification of active taxa involved in denitrification, nitrate (B79036) reduction, and sulfur metabolism. researchgate.net |
| Oceanic Methanol Uptake | Atlantic Ocean | Quantification of microbial methanol dissimilation rates across different oceanic provinces. uea.ac.uk |
Assessment of Methanol Fate and Transport in Environmental Compartments using Labeled Analogs
The use of labeled analogs like this compound allows for the precise tracking of methanol's movement and degradation in different environmental compartments such as soil, water, and air.
Key Research Findings:
Biodegradation Rates: Studies have shown that methanol biodegrades rapidly in soil, groundwater, and surface water. methanol.org The half-life of methanol can range from 1 to 7 days in unacclimated aerobic water and soil suspensions. methanol.org
Partitioning in the Environment: The physicochemical properties of methanol, such as its high solubility in water, dictate its partitioning between air, water, and soil. methanol.org When released into the environment, it tends to distribute between these phases. methanol.org
Analytical Methods: Gas chromatography (GC) is a principal method for determining methanol concentrations in various environmental media. inchem.org For complex samples like marine sediment pore waters, specific pretreatment techniques are necessary for accurate quantification. researchgate.net
Table 3: Estimated Half-life of Methanol in Different Environmental Compartments
| Environmental Compartment | Estimated Half-life (days) | Primary Degradation Process |
| Surface Water | 1 - 7 | Aerobic Biodegradation methanol.org |
| Groundwater | 1 - 7 | Aerobic Biodegradation methanol.org |
| Soil | 1 - 7 | Aerobic Biodegradation methanol.org |
| Air | 3 - 30 | Photooxidation methanol.org |
Adapted from Howard et al. (1991), as cited in a 1999 report. methanol.org
Tracking Methanol-Derived Volatile Organic Compound (VOC) Emissions in Plant-Atmosphere Interactions
Plants are a major source of atmospheric methanol, which is a significant volatile organic compound (VOC). jst.go.jp this compound, or more commonly the labeling of photosynthate with 13CO2 which is then incorporated into methanol, is used to trace the production and emission of methanol from plants.
Key Research Findings:
Photosynthesis as a Source: By exposing plants to an elevated 13CO2 atmosphere, researchers have demonstrated that the methyl esters on the primary cell walls of leaves, the precursors to methanol, are directly produced from photosynthetically linked C1 metabolism. energy.gov During these experiments, the 13C/12C ratio of emitted methanol increased, showing a direct link between photosynthesis and methanol emission. energy.gov
Methanol as a Signaling Molecule: Emitted methanol can also act as a signaling molecule, inducing defense responses in the emitting plant and its neighbors. nih.gov
Atmospheric Impact: Methanol is one of the most abundant VOCs in the atmosphere and influences tropospheric chemistry. nih.gov Its oxidation is a source of formaldehyde and carbon monoxide. copernicus.org
Table 4: Research Findings on Plant-Derived Methanol Emissions using Isotopic Labeling
| Research Area | Key Finding | Isotopic Tracer Used |
| Source of Methanol | Methyl esters on cell walls are derived from recent photosynthesis. | 13CO2 energy.gov |
| Emission Pathway | Pectin (B1162225) demethylation is the predominant source of methanol. | Natural 13C depletion patterns copernicus.org |
| Plant Metabolism | Exogenous 13C-methanol is metabolized by plant cells into other compounds like serine and methionine. | 13C-methanol nih.gov |
| Atmospheric Chemistry | Plant-emitted methanol is a significant contributor to atmospheric VOCs. | General VOC measurements and isotopic analysis copernicus.orgnih.gov |
Methanol 13c in Advanced Chemical Synthesis and Catalysis Research
Methanol-to-Olefins (MTO) Process Investigations using Methanol-13C as Reactant
The Methanol-to-Olefins (MTO) process is a vital technology for producing valuable light olefins, such as ethene and propene, from non-petroleum feedstocks. oaes.cc The use of isotopically labeled this compound has been instrumental in unraveling the complex reaction mechanisms that govern this process. By tracing the path of the 13C isotope, researchers have gained unprecedented insights into the formation of hydrocarbons, the role of catalysts, and the fundamental steps of carbon-carbon bond creation.
Elucidation of Reaction Mechanisms (e.g., Hydrocarbon Pool (HCP) mechanism, Olefin Methylation and Cracking)
The hydrocarbon pool (HCP) mechanism is a widely accepted model for the MTO reaction, where organic species confined within the catalyst pores act as co-catalysts and reaction intermediates. ugent.be Isotopic studies using this compound have been pivotal in validating and refining this mechanism. When 13C-labeled methanol (B129727) is introduced into the reactor, the 13C atoms are incorporated into the hydrocarbon pool species, which then produce labeled olefin products. csic.es
Hydrocarbon Pool (HCP) Mechanism: Experiments involving switching from 12C-methanol to 13C-methanol have demonstrated that methylbenzenes are key intermediates in the HCP. oaes.ccoaepublish.com These aromatic species are repeatedly methylated by methanol and subsequently eliminate side chains to form olefins. acs.org Co-reaction studies of 13C-methanol with unlabeled benzene (B151609) over zeolite H-beta have provided direct evidence for the active role of methylbenzenes by showing the incorporation of 12C atoms into the products. oaes.cc
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in these investigations. In studies on H-SAPO-34 catalysts, 13C MAS NMR has detected the formation of methylbenzenes and their corresponding carbenium ions, confirming their role as central components of the hydrocarbon pool. csic.esysu.am
Dual Cycle Concept: Isotopic switching experiments have also led to the development of the "dual cycle" concept. oaes.cc These studies revealed that ethene formation is mechanistically linked to the aromatic-based cycle involving methylbenzenes, while propene and higher olefins are primarily formed through an olefin-based cycle. oaes.ccresearchgate.net This distinction is crucial for understanding and controlling product selectivity.
Olefin Methylation and Cracking: The olefin-based cycle involves the methylation of light olefins to form larger olefins, which then crack to produce the final products. dicp.ac.cn Co-feeding experiments with 13C-methanol and unlabeled ethene have shown that ethene methylation is a significant pathway for propene formation, especially over catalysts with weaker acidity where the HCP mechanism is less dominant. acs.org Kinetic studies have indicated that olefin methylation is primarily influenced by the olefin pressure, suggesting that the catalyst's active sites are saturated with methyl groups derived from methanol. oaes.cc
Catalyst Design and Performance Optimization Studies (e.g., SSZ-13, H-ZSM-5, SAPO-34)
The choice of catalyst is critical in the MTO process, as its topology and acidity dictate the reaction pathway and product distribution. ugent.be this compound has been extensively used to probe the performance of various catalysts, including SSZ-13, H-ZSM-5, and SAPO-34.
SAPO-34: This catalyst, with its cage-like CHA structure, is highly selective towards light olefins. dicp.ac.cnupv.es Isotopic studies have shown that the aromatics-based HCP mechanism is dominant in SAPO-34. acs.orgdicp.ac.cn The small pores of SAPO-34 trap larger aromatic molecules, which act as reaction centers for olefin production. rug.nl However, this can also lead to faster deactivation due to coke formation. dicp.ac.cnupv.es
H-ZSM-5: This zeolite has a three-dimensional channel system and typically produces a wider range of hydrocarbons, including aromatics. dicp.ac.cnupv.es 13C labeling studies have confirmed that a dual-cycle mechanism operates over H-ZSM-5, with both aromatic and olefin-based routes contributing to product formation. acs.orgresearchgate.net The interconnected channel structure of H-ZSM-5 is less prone to deactivation by coke compared to the cage-based SAPO-34. upv.es
SSZ-13: As the aluminosilicate (B74896) analogue of SAPO-34, SSZ-13 also possesses the CHA topology and is selective for light olefins. upv.esrug.nl Studies using 13C-methanol have helped to understand the influence of acid site density on its catalytic performance. acs.org Research has shown that lower aluminum content, and thus fewer acid sites, can lead to more stable olefin selectivity and longer catalyst lifetime. acs.org
The following table summarizes the dominant reaction mechanisms over these catalysts as elucidated by this compound studies:
| Catalyst | Dominant Mechanism(s) | Key Findings from 13C Studies |
| SAPO-34 | Aromatics-based Hydrocarbon Pool | Methylbenzenes are the primary active intermediates. oaes.ccacs.org |
| H-ZSM-5 | Dual Cycle (Aromatics and Olefin-based) | Ethene is mainly formed via the aromatic cycle, while propene and higher olefins are formed via the olefin cycle. acs.orgresearchgate.net |
| SSZ-13 | Aromatics-based Hydrocarbon Pool | Performance and stability are highly dependent on acid site density. acs.org |
Mechanistic Insights into Carbon-Carbon Bond Formation in MTO Reactions
The initial formation of the first carbon-carbon (C-C) bond from a C1 molecule like methanol is a critical and highly debated aspect of the MTO process. acs.orgcas.cn this compound has been indispensable in providing direct spectroscopic evidence for the species involved in this crucial step.
Early theories suggested that impurities might be responsible for initiating the reaction. oaes.cc However, studies with highly pure 13C-methanol have provided evidence for direct C-C bond formation pathways. acs.org
Using in situ solid-state NMR with 13C-labeled methanol, researchers have been able to observe the evolution of surface species on the catalyst. acs.orgdicp.ac.cn Two-dimensional 13C-13C correlation spectra have revealed the proximity of surface methoxy (B1213986) species (SMS) and adsorbed methanol/dimethyl ether (DME), suggesting a direct coupling mechanism. acs.orgrsc.org
Recent studies have identified surface ethoxy species (SES) as a key intermediate containing the initial C-C bond on HSSZ-13 zeolites under real MTO reaction conditions. cas.cnresearchgate.net This was achieved by directly capturing the SES using in situ 13C MAS NMR spectroscopy. researchgate.net Further investigations combining experimental results with theoretical calculations have proposed that the C-C bond forms through the activation of methanol or DME by SMS, with a synergistic effect from the zeolite framework. cas.cn
Other proposed intermediates in the initial C-C bond formation include methoxymethyl cations and surface acetate (B1210297) species, which have been identified through various spectroscopic techniques using 13C-labeled reactants. oaes.ccnih.gov
Role of this compound in C1 Chemistry and Sustainable Single-Carbon Feedstock Conversions
Methanol, derivable from sources like natural gas, coal, biomass, and even captured CO2, is a cornerstone of C1 chemistry, which focuses on the conversion of single-carbon molecules into more valuable products. researchgate.netnih.govacs.org this compound serves as a powerful tracer to investigate and optimize these sustainable conversion pathways.
The use of methanol as a renewable C1 feedstock is a promising strategy to reduce reliance on fossil fuels and mitigate climate change. researchgate.netacs.orgacs.org Bioconversion processes, where microorganisms utilize methanol to produce chemicals, are an area of active research. researchgate.netacs.org this compound can be used in metabolic flux analysis to understand and engineer microbial pathways for enhanced production of desired compounds.
In heterogeneous catalysis, this compound is crucial for studying the mechanisms of reactions where methanol acts as a C1 building block. acs.orgresearchgate.net This includes reactions like methylation, carbonylation, and the synthesis of complex heterocyclic compounds. acs.orgunimi.it For instance, in the synthesis of quinazolines and benzimidazoles, 13C-labeled methanol can elucidate the origin of the carbon atom incorporated into the heterocyclic ring. unimi.it
Fundamental Studies of Methanol Conversion Pathways on Heterogeneous Catalytic Surfaces
Understanding the fundamental interactions between methanol and a catalyst surface is essential for designing more efficient and selective catalysts. This compound, often in conjunction with other isotopic labels like deuterium, allows for detailed investigation of reaction pathways at a molecular level.
Techniques like in situ/operando spectroscopy, including infrared (IR) spectroscopy and solid-state NMR, are used to monitor the transformation of 13C-methanol on catalytic surfaces in real-time. rsc.orgosti.gov These studies provide insights into:
Adsorption and Activation: How methanol molecules bind to the active sites of the catalyst.
Intermediate Species: The identification of transient species formed during the reaction. For example, in methanol synthesis from CO2 hydrogenation over copper-based catalysts, formate (B1220265) has been identified as a key intermediate. researchgate.net
Reaction Networks: The complex web of elementary reaction steps that lead to the final products.
For example, in the study of methanol synthesis from CO2, theoretical calculations combined with experimental data using labeled molecules help to determine the most likely reaction pathway, such as whether the reaction proceeds via a formate or a CO intermediate. researchgate.netresearchgate.net Similarly, in the MTO process, 13C MAS NMR studies have been used to identify various organic species trapped within zeolite pores, providing a detailed picture of the hydrocarbon pool. csic.eskaust.edu.sa These fundamental studies are critical for advancing the field of C1 chemistry and developing sustainable technologies for chemical production.
Future Directions and Emerging Research Avenues for Methanol 13c
Integration of Multi-Omics Datasets with 13C-MFA for Holistic Systems Biology Understanding
The integration of 13C-Metabolic Flux Analysis (13C-MFA) with other omics datasets, such as genomics, transcriptomics, and proteomics, is a burgeoning field promising a more holistic view of systems biology. researchgate.net This multi-omics approach allows researchers to move beyond the quantification of metabolic fluxes and understand the regulatory networks that govern these flows. researchgate.net By combining flux data with gene expression and protein abundance information, scientists can build more comprehensive models that link genotype to phenotype. researchgate.netnih.gov
For instance, observing a change in a particular metabolic flux through 13C-MFA can be correlated with the upregulation or downregulation of specific genes and the abundance of corresponding enzymes. This integrated analysis provides a more complete picture of cellular responses to genetic or environmental perturbations. nih.gov Computational tools are being developed to facilitate the visualization and analysis of these complex, multi-layered datasets, enabling a deeper understanding of metabolism-centric trans-omic networks. researchgate.netvanderbilt.edu
Development of Novel Spectroscopic and Mass Spectrometric Methodologies for Enhanced Sensitivity and Spatiotemporal Resolution
Continuous innovation in analytical techniques is pushing the boundaries of what can be achieved with Methanol-13C labeling.
Enhanced Sensitivity and Resolution:
Mass Spectrometry (MS): Advances in MS, particularly high-resolution mass spectrometry (HRMS), are pivotal for stable isotope tracing. mdpi.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are continuously being refined to improve sensitivity and the number of metabolites that can be detected. escholarship.orgresearchgate.net Tandem MS has emerged as a powerful tool, providing more detailed labeling information than traditional MS, which leads to more precise flux quantification. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While generally less sensitive than MS, NMR offers the unique advantage of resolving positional isotopomers, providing information on the specific location of the 13C label within a molecule. escholarship.orgnih.gov This level of detail can be crucial for elucidating complex metabolic pathways.
Emerging Techniques: Novel methods like laser ablation-isotope ratio mass spectrometry (LA-IRMS) and capillary absorption spectroscopy (CAS) are enabling spatially resolved analysis of carbon isotopes at increasingly high resolutions, down to the micrometer scale. acs.orgnsf.gov This allows for the investigation of metabolic heterogeneity within tissues and even at the single-cell level. nih.govbiorxiv.org
These advancements are critical for studying systems with low metabolic activity or for analyzing very small sample sizes.
Applications of this compound in Synthetic Biology and Advanced Metabolic Engineering for Bio-Production
This compound is an invaluable tool in synthetic biology and metabolic engineering, where the goal is to design and optimize microbial cell factories for the production of fuels, chemicals, and pharmaceuticals. biorxiv.orgosti.gov By tracing the flow of carbon from this compound, researchers can identify bottlenecks in engineered metabolic pathways, quantify the efficiency of carbon conversion, and validate the function of newly introduced enzymatic reactions. researchgate.net
This approach has been instrumental in the development of synthetic methylotrophs, organisms engineered to utilize methanol (B129727) as a carbon source. osti.govnih.gov For example, 13C-MFA can guide the engineering of Escherichia coli or yeast strains to efficiently convert methanol into value-added products. nih.govbiorxiv.org The insights gained from these studies accelerate the design-build-test-learn cycle in synthetic biology, leading to more efficient and sustainable bioproduction processes. acs.orgnih.gov
Exploration of this compound in Industrial Process Optimization and Sustainability Research, particularly for Low-Carbon Methanol Production Routes
The use of this compound extends beyond biological systems to the optimization of industrial chemical processes. In the quest for more sustainable chemical production, researchers are exploring various routes to synthesize methanol from renewable feedstocks and captured carbon dioxide. mdpi.com
Process Optimization: Isotopic labeling studies can be used to investigate reaction mechanisms and kinetics in catalytic processes. For example, in the selective oxidation of methane (B114726) to methanol, 13C-labeled methane can be used to trace the origin of the carbon in the final product and any byproducts, helping to optimize catalyst design and reaction conditions. cardiff.ac.uk Dynamic modeling and optimization of methanol synthesis reactors can be enhanced with data from isotopic studies to improve production capacity. ifpenergiesnouvelles.fr
Low-Carbon Methanol: this compound can be employed to study and validate novel, more sustainable methanol production pathways, such as the hydrogenation of CO2. mdpi.com By tracing the fate of 13C from labeled CO2, researchers can quantify the efficiency of its conversion to methanol and identify potential side reactions. This is crucial for developing and scaling up green methanol technologies that contribute to a circular carbon economy.
Advancements in Computational Modeling and Simulation of 13C-Labeling Data for Predictive Biology and Chemistry
The complexity of data generated from this compound labeling experiments necessitates sophisticated computational tools for analysis and interpretation. oup.com
Key Developments:
13C-MFA Software: A variety of software packages are available to calculate metabolic fluxes from labeling data. frontiersin.org These tools use mathematical models of metabolic networks to simulate labeling patterns and fit them to experimental data. plos.org
Genome-Scale Modeling: New methods are being developed to integrate 13C labeling data with genome-scale metabolic models. plos.orgnih.gov This allows for a more comprehensive analysis of cellular metabolism, extending beyond the central carbon pathways. nih.gov
Machine Learning: Machine learning approaches are being applied to 13C-fluxomics to overcome challenges such as long computation times and to improve the accuracy of flux estimations. acs.orgnih.gov These data-driven models can learn from large datasets of simulated and experimental labeling patterns to predict metabolic fluxes. nih.gov
Dynamic and Non-Stationary MFA: Advanced modeling techniques like isotopically non-stationary 13C-MFA (INST-MFA) are being used to analyze systems that are not at an isotopic steady state, which is particularly useful for studying dynamic processes in more complex organisms like mammalian cells. rsc.orgrsc.orgnih.gov
These computational advancements are transforming our ability to extract meaningful biological and chemical insights from 13C labeling data, paving the way for predictive models of cellular behavior and chemical reactions.
Q & A
Q. What key physicochemical properties of Methanol-¹³C are critical for experimental design in isotopic labeling studies?
Methanol-¹³C (¹³CH₃OH) has a molecular weight of 33.03 g/mol, density of 0.815 g/mL at 25°C, melting point of -98°C, and boiling point of 65.4°C . Its refractive index (1.329) and polarity make it suitable for chromatographic applications, while its isotopic purity (~99 atom% ¹³C) ensures minimal interference in tracer studies. These properties dictate solvent compatibility, reaction conditions, and detection sensitivity in experiments like metabolic flux analysis or NMR spectroscopy.
Q. How is Methanol-¹³C utilized as a precursor in stable isotope-assisted metabolic research?
Methanol-¹³C serves as a carbon source in microbial biosynthesis (e.g., Hansenula polymorpha) to produce ¹³C-labeled glucose and amino acids, enabling precise tracking of metabolic pathways . Methodologically, researchers must optimize fermentation conditions (e.g., pH, temperature, and methanol feeding rate) to maximize isotopic incorporation while minimizing metabolic byproducts.
Q. What safety protocols are essential for handling Methanol-¹³C in laboratory settings?
While specific toxicity data for Methanol-¹³C is limited, standard methanol safety measures apply: use fume hoods, wear nitrile gloves, and avoid ignition sources due to its flammability (flash point: 11°C) . Emergency protocols should address vapor inhalation risks and ensure spill containment using non-combustible absorbents.
Advanced Research Questions
Q. How can isotopic purity of Methanol-¹³C be validated, and what analytical techniques resolve contamination from ¹²C or ¹⁸O isotopes?
High-resolution mass spectrometry (HRMS) or isotope-ratio mass spectrometry (IRMS) quantifies isotopic enrichment, while ¹³C-NMR confirms positional labeling . Contamination from ¹⁸O (e.g., in methanol-¹³C,¹⁸O) requires gas chromatography coupled with IRMS (GC-IRMS) to distinguish oxygen isotopic interference .
Q. What experimental strategies address contradictions in metabolic flux data derived from Methanol-¹³C tracer studies?
Discrepancies often arise from incomplete isotopic steady-state or competing pathways. Researchers should:
Q. How does the choice of ionization method in mass spectrometry impact the detection of ¹³C-labeled metabolites from Methanol-¹³C-fed cultures?
Electrospray ionization (ESI) is preferred for polar metabolites, while atmospheric pressure chemical ionization (APCI) better detects non-polar intermediates. Matrix effects from residual methanol require careful solvent suppression or solid-phase extraction (SPE) to enhance signal-to-noise ratios .
Q. What are the challenges in synthesizing Methanol-¹³C with >99% isotopic purity, and how are they mitigated?
Key challenges include isotopic dilution during chemical synthesis and contamination from natural-abundance carbon. Advanced methods include:
Q. How can researchers optimize NMR pulse sequences to resolve spectral overlap in ¹³C-labeled methanol studies?
For XA₃ spin systems (e.g., Methanol-¹³C), zero-field J-spectroscopy enhances resolution by decoupling scalar couplings. Adiabatic pulses and heteronuclear correlation experiments (e.g., HSQC) further isolate ¹³C signals in complex matrices .
Methodological and Reproducibility Considerations
Q. What reporting standards ensure reproducibility in studies using Methanol-¹³C?
- Specify isotopic purity (atom%), batch-specific impurities, and storage conditions (e.g., inert atmosphere to prevent oxidation).
- Detail synthesis protocols, including catalyst types (e.g., ZnO-Cr₂O₃ for methanol synthesis) and purification steps .
- Provide raw NMR/MS data in supplementary materials to allow independent validation .
Q. How do environmental factors (e.g., humidity, temperature) influence the stability of Methanol-¹³C in long-term isotopic tracing experiments?
Methanol-¹³C is hygroscopic and prone to oxidation. Stabilization strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
